molecular formula C12H13N5O B7561819 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No. B7561819
M. Wt: 243.26 g/mol
InChI Key: UZLDIDKPXGCIFZ-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile, commonly known as MDPT, is a synthetic compound that belongs to the class of triazole-based drugs. MDPT has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and development.

Mechanism of Action

The exact mechanism of action of MDPT is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA and proteins.
Biochemical and physiological effects:
MDPT has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. MDPT has also been reported to modulate the activity of various signaling pathways involved in cellular proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

MDPT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant activity against various strains of bacteria and fungi. However, MDPT has certain limitations, such as its limited solubility in aqueous solutions and its potential toxicity to cells at high concentrations.

Future Directions

There are several potential future directions for research on MDPT. One area of interest is the development of more efficient synthesis methods for MDPT. Another potential direction is the investigation of its potential applications in drug discovery and development, particularly as an anticancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of MDPT and its biochemical and physiological effects.

Synthesis Methods

MDPT can be synthesized using various methods, including the reaction of 4-methoxy-3,5-dimethylpyridin-2-amine with ethyl cyanoacetate and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Scientific Research Applications

MDPT has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit significant antibacterial and antifungal activity against various strains of bacteria and fungi. MDPT has also shown promising results as a potential anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-5-14-10(9(2)12(8)18-3)6-17-7-15-11(4-13)16-17/h5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDIDKPXGCIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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